Acyclovir alaninate

Beschreibung

Eigenschaften

IUPAC Name |

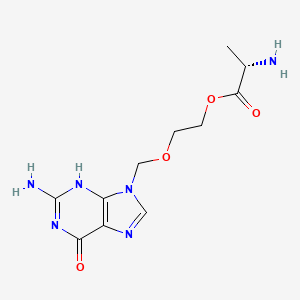

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRAGHHRGAJMO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-64-9 | |

| Record name | Acyclovir alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACYCLOVIR ALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Acyclovir Alaninate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of acyclovir alaninate, a significant amino acid ester prodrug of the antiviral agent acyclovir. Acyclovir, while potent against herpes simplex virus (HSV) and varicella-zoster virus (VZV), suffers from low oral bioavailability.[1][2] The synthesis of prodrugs like this compound, by esterifying acyclovir with the amino acid L-alanine, is a key strategy to enhance its pharmacokinetic properties, particularly absorption and bioavailability.[3][4] this compound is structurally characterized by the addition of an alanine ester moiety to the acyclovir backbone.[3] It is also documented as a related compound and impurity in pharmaceutical formulations of valacyclovir, the L-valyl ester of acyclovir.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of acyclovir's primary hydroxyl group with L-alanine.[3] A widely adopted and effective protocol involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling and catalytic agents, respectively. An alternative approach utilizes the phosphoramidate ProTide technology.[3]

This method involves the activation of the carboxyl group of an N-protected L-alanine, followed by coupling with acyclovir.

Materials:

-

Acyclovir

-

N-Boc-L-alanine (N-tert-butoxycarbonyl-L-alanine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amino Acid Protection & Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Add dicyclohexylcarbodiimide (DCC) to the solution to form a symmetric anhydride intermediate.[3] Stir the reaction mixture at 0°C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Esterification/Coupling: In a separate flask, dissolve acyclovir in anhydrous DMF. Add this solution to the reaction mixture containing the activated N-Boc-L-alanine.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the mixture.[3] Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification (Protected Intermediate): Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude N-Boc-acyclovir alaninate by silica gel column chromatography.

-

Deprotection: Dissolve the purified N-Boc-acyclovir alaninate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified using chromatographic techniques, such as preparative HPLC or crystallization, to yield high-purity this compound.[3]

The ProTide approach is another method adapted for this synthesis.[3] It involves a two-step procedure:

-

Intermediate Formation: L-alanine esters (e.g., methyl, ethyl) react with phenyl phosphorodichloridate in the presence of triethylamine at low temperatures (e.g., -10°C) to yield phosphorochloridate intermediates.[3]

-

Coupling with Acyclovir: These intermediates are then coupled with acyclovir under anhydrous conditions to produce diastereomeric phosphoramidate ProTides.[3] Chiral column chromatography can be used to separate the isomers, with reported yields ranging from 37% to 84%.[3]

Synthesis Pathway Diagram

Caption: DCC/DMAP-mediated synthesis of this compound.

Characterization of this compound

Following synthesis, comprehensive characterization is essential to confirm the chemical structure, determine purity, and evaluate the physicochemical properties of this compound.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | [5] |

| Molecular Formula | C₁₁H₁₆N₆O₄ | [3][5][6] |

| Molecular Weight | 296.28 g/mol | [3][5][6] |

| CAS Number | 84499-64-9 | [5][6] |

| XLogP3 | -1.9 | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 8 | [5] |

A combination of spectroscopic and chromatographic methods is employed for full characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the covalent structure of the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei. The formation of the ester bond and the integrity of the acyclovir and alanine moieties are verified.

-

Experimental Protocol (¹H-NMR):

-

Dissolve a 5-10 mg sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and assign the peaks to the corresponding protons in the this compound structure. Key signals to verify include the alanine α-proton, the methyl group protons, and the methylene protons of the ethoxymethyl side chain of acyclovir.

-

2.2.2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the molecular formula.

-

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in positive ion mode is typically used.[7][8][9]

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the protonated molecular ion [M+H]⁺.

-

For tandem MS (MS/MS), the parent ion is fragmented to produce a characteristic fragmentation pattern, which provides further structural confirmation.[8][9]

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the synthesized compound and quantify any impurities.

-

Experimental Protocol (Reversed-Phase HPLC):

-

Mobile Phase: Prepare an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile).[7]

-

Column: Use a reversed-phase column (e.g., C8 or C18).[7]

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Analysis: Inject the sample into the HPLC system. Run a gradient or isocratic elution method.[7][10]

-

Detection: Monitor the eluent using a UV detector at a wavelength where the purine ring of acyclovir shows strong absorbance (e.g., ~254 nm).

-

Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

-

| Technique | Expected Results / Key Data Points |

| ¹H-NMR | Appearance of characteristic peaks for the alanine moiety (e.g., doublet for CH₃, quartet for α-CH) and shifts in the signals of the acyclovir side-chain protons adjacent to the new ester bond. |

| MS (ESI+) | Detection of the protonated molecular ion [M+H]⁺ at m/z ≈ 297.13. |

| HPLC | A single major peak with a specific retention time, indicating high purity. The peak area percentage should ideally be >98% for use in further studies. |

Characterization Workflow Diagram

Caption: General workflow for analytical characterization.

Mechanism of Action: A Prodrug Approach

This compound is a prodrug designed for enhanced delivery.[3] It is inactive in its ester form and requires intracellular conversion to become pharmacologically active.

-

Intracellular Uptake: The prodrug is absorbed and taken up by cells. Inside the cell, it is hydrolyzed by cellular esterases to release acyclovir and the natural amino acid, L-alanine.[3]

-

Viral-Specific Activation: In cells infected with a herpes virus, the released acyclovir is selectively phosphorylated by a virally encoded thymidine kinase into acyclovir monophosphate.[3] This step is highly specific to infected cells, which accounts for the drug's selective toxicity.

-

Conversion to Active Form: Host cell kinases further phosphorylate the monophosphate to acyclovir diphosphate and then to the active acyclovir triphosphate (ACV-TP).

-

Inhibition of Viral DNA Synthesis: ACV-TP acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA strand. Since acyclovir lacks a 3'-hydroxyl group, this incorporation results in chain termination, halting viral replication.[3]

Mechanism of Action Diagram

Caption: Intracellular activation pathway of this compound.

Conclusion

The synthesis of this compound via methods such as DCC/DMAP-mediated esterification represents a critical chemical strategy to improve the therapeutic profile of acyclovir. Rigorous characterization using a suite of analytical techniques including NMR, MS, and HPLC is mandatory to ensure the identity, structure, and purity of the final compound. As a prodrug, its efficacy relies on efficient intracellular hydrolysis and subsequent virus-specific enzymatic activation, a mechanism that provides potent and selective antiviral activity. This guide provides the foundational protocols and data essential for professionals engaged in the research and development of enhanced antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 84499-64-9 | Benchchem [benchchem.com]

- 4. lakhasly.com [lakhasly.com]

- 5. This compound | C11H16N6O4 | CID 135410330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acyclovir L-Alaninate - Opulent Pharma [opulentpharma.com]

- 7. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. omicsonline.org [omicsonline.org]

- 10. Hydrophilic interaction liquid chromatography/electrospray mass spectrometry determination of acyclovir in pregnant rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyclovir Alaninate: A Technical Deep-Dive into Prodrug-Mediated Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, has long been hampered by its low oral bioavailability. The development of prodrugs, such as Acyclovir alaninate, represents a strategic approach to surmount this limitation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its intestinal absorption to the molecular termination of viral replication.

Core Mechanism of Action: Enhancing Bioavailability and Selective Targeting

This compound is an L-alanyl ester prodrug of acyclovir designed to enhance its oral absorption.[1] The fundamental principle behind its mechanism is to transiently mask the polar hydroxyl group of the parent drug, acyclovir, thereby increasing its lipophilicity and facilitating its transport across the intestinal epithelium. Following absorption, the prodrug is rapidly hydrolyzed by ubiquitous esterases to release acyclovir and the endogenous amino acid, L-alanine.

The released acyclovir then exerts its antiviral effect through a well-established, multi-step intracellular pathway that ensures high selectivity for virus-infected cells.[1][2][3]

The key stages of Acyclovir's mechanism of action are:

-

Selective Phosphorylation: In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) efficiently phosphorylates acyclovir to acyclovir monophosphate.[1][2] This initial step is critical for the drug's selectivity, as host cell kinases phosphorylate acyclovir to a much lesser extent.[2]

-

Conversion to the Active Form: Host cell enzymes, such as guanylate kinase, subsequently convert acyclovir monophosphate into the diphosphate and triphosphate forms.[4]

-

Inhibition of Viral DNA Synthesis: Acyclovir triphosphate, the active metabolite, acts as a potent and selective inhibitor of viral DNA polymerase.[1][2] It achieves this through two primary mechanisms:

-

Competitive Inhibition: It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3]

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the acyclovir molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the DNA chain.[1][3]

-

This targeted activation within infected cells minimizes toxicity to uninfected host cells, contributing to acyclovir's favorable safety profile.[2]

Pharmacokinetic Profile: The Prodrug Advantage

The primary rationale for developing this compound and other amino acid ester prodrugs is to improve upon the poor oral bioavailability of acyclovir, which is estimated to be between 10% and 30%.[5][6][7] By leveraging amino acid transporters in the gut, these prodrugs can significantly enhance absorption.

While specific data for this compound is less abundant in publicly available literature compared to its close analog, valacyclovir (the L-valyl ester of acyclovir), studies on various amino acid ester prodrugs of acyclovir demonstrate the viability of this approach. Valacyclovir, for instance, increases the oral bioavailability of acyclovir by 3- to 5-fold in humans.[8]

The table below summarizes comparative bioavailability data for acyclovir and its prodrug, valacyclovir, which serves as a strong indicator of the expected improvements with this compound.

| Compound | Oral Bioavailability (%) | Patient Population | Notes |

| Acyclovir | 21.5 (median) | Patients with leukopenia after chemotherapy | Interindividual variation of 48.5%[9][10] |

| Valacyclovir | 70.1 (median) | Patients with leukopenia after chemotherapy | Interindividual variation of 21.0%[9][10] |

| Acyclovir | 9 (mean urinary recovery) | Rats | - |

| Acyclovir Isobutyrate Ester (Prodrug) | 51 (mean urinary recovery) | Rats | 5.7-fold higher than acyclovir[11] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of Amino Acid Ester Prodrugs of Acyclovir

A common method for the synthesis of this compound and similar prodrugs involves the esterification of acyclovir with a protected amino acid.[1]

A representative protocol is as follows:

-

Protection of the Amino Acid: The amino group of L-alanine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

-

Activation of the Carboxyl Group: The carboxyl group of the protected L-alanine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1]

-

Esterification: The activated amino acid is then reacted with acyclovir in an appropriate solvent (e.g., anhydrous dichloromethane) to form the ester linkage.[1]

-

Deprotection: The protecting group on the amino acid is removed.

-

Purification: The final product is purified using techniques such as column chromatography to yield the desired this compound.[1]

In Vitro Hydrolysis Studies

To evaluate the conversion of the prodrug to acyclovir, in vitro hydrolysis assays are performed in various biological media.

Protocol for Hydrolysis in Caco-2 Cell Homogenates:

-

Cell Culture: Caco-2 cells are cultured to confluence.

-

Homogenate Preparation: The cells are harvested, washed, and then homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: A known concentration of this compound is added to the cell homogenate and incubated at 37°C.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of both the remaining this compound and the newly formed acyclovir.

-

Data Analysis: The rate of hydrolysis and the half-life of the prodrug are calculated from the concentration-time data.

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, typically rats, are used to assess the in vivo performance of the prodrug.

Oral Dosing Protocol in Rats:

-

Animal Acclimatization: Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Dosing: A suspension or solution of this compound is administered to the rats via oral gavage at a predetermined dose. A control group receives an equimolar dose of acyclovir.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentrations of acyclovir in the plasma samples are determined using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the oral bioavailability.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound.

Caption: Metabolic activation pathway of this compound.

Caption: Experimental workflow for prodrug evaluation.

Caption: Logic of improved oral bioavailability.

References

- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]

- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acyclovir versus valacyclovir - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]

- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Acyclovir Alaninate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is a prodrug of the antiviral agent Acyclovir. Structurally, it is an ester formed between the primary hydroxyl group of Acyclovir and the carboxyl group of the amino acid L-alanine.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug.[1]

The IUPAC name for this compound is 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate.[2] It is also documented as an impurity in formulations of Valacyclovir, another well-known prodrug of Acyclovir.[1]

Chemical Structure:

Identifiers:

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. The following tables summarize predicted properties for this compound and known experimental properties for its parent compound, Acyclovir, for comparative purposes.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| XLogP3 | -1.9 | PubChem[2] |

| Polar Surface Area | 147 Ų | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 8 | PubChem[2] |

Table 2: Physicochemical Properties of Acyclovir (Experimental)

| Property | Value | Source |

| Melting Point | 256.5–257 °C | IARC[4], LKT Labs[5] |

| Water Solubility (37 °C) | 2.5 mg/mL | DailyMed[6] |

| pKa Values | 2.27 and 9.25 | DailyMed[6] |

The addition of the alanine moiety is intended to enhance properties such as aqueous solubility and bioavailability.[1]

Synthesis and Characterization

This compound is synthesized via the esterification of Acyclovir with L-alanine.[1] A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol is based on the general principles of the Steglich esterification.

Objective: To synthesize this compound by coupling N-protected L-alanine with Acyclovir.

Materials:

-

N-Boc-L-alanine

-

Acyclovir

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Appropriate solvents for purification (e.g., column chromatography)

Methodology:

-

Amino Acid Protection: The amino group of L-alanine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.

-

Activation: In a round-bottom flask under an inert atmosphere, N-Boc-L-alanine is dissolved in anhydrous DMF. DCC is added to activate the carboxylic acid, forming a reactive O-acylisourea intermediate or a symmetric anhydride.[1]

-

Coupling: Acyclovir and a catalytic amount of DMAP are dissolved in anhydrous DMF or CH₂Cl₂ and added to the activated N-Boc-L-alanine solution.[1] The reaction mixture is stirred at room temperature for several hours. The DMAP acts as a nucleophilic catalyst, facilitating the attack of Acyclovir's hydroxyl group on the activated acyl group.

-

Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then typically washed sequentially with dilute acid (e.g., 0.5 N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and DMAP.

-

Purification: The crude product is dried over an anhydrous salt like Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified using chromatographic techniques, such as flash column chromatography, to yield the Boc-protected this compound.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

Characterization: The final product's identity and purity are confirmed. Expected yields for the mono-O-ester product are in the range of 47–55%.[1]

Characterization Data

The structure of the synthesized compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 296.28, corresponding to the molecular formula C₁₁H₁₆N₆O₄.[1]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals would include a singlet for the purine H-8 proton around δ 8.0 ppm and multiplets for the methylene groups of the ethoxyethyl chain.[1]

-

¹³C NMR: Signals corresponding to the purine ring, the side chain carbons, and the alanine moiety would be expected.

-

Synthesis Workflow Diagram

References

- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]

- 2. This compound | C11H16N6O4 | CID 135410330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Acyclovir - LKT Labs [lktlabs.com]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Acyclovir Alaninate: An In-depth Technical Guide on its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir alaninate is a prodrug of the well-established antiviral agent, acyclovir. This design strategy aims to enhance the bioavailability of acyclovir, thereby improving its therapeutic efficacy. The antiviral activity of this compound is contingent upon its in vivo hydrolysis to acyclovir. Consequently, its spectrum of activity mirrors that of its parent compound, demonstrating potent inhibition of several members of the Herpesviridae family. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its activity based on available data for the parent compound, acyclovir.

Introduction

Acyclovir, a synthetic acyclic guanosine analogue, is a cornerstone in the management of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). However, its clinical utility can be hampered by low oral bioavailability. This compound, an L-alanine ester prodrug of acyclovir, represents a strategic approach to overcome this limitation. The addition of the alanine moiety is intended to leverage endogenous amino acid transporters for enhanced absorption, leading to higher plasma concentrations of the active acyclovir. This document delves into the specifics of its antiviral action and the methodologies used to quantify its efficacy.

Mechanism of Action

The antiviral effect of this compound is indirect and relies on its conversion to acyclovir. Once administered, this compound undergoes hydrolysis by cellular esterases to yield acyclovir and the naturally occurring amino acid, L-alanine. The subsequent steps in its mechanism of action are identical to those of acyclovir:

-

Selective Phosphorylation: In cells infected with herpesviruses, the viral-encoded enzyme, thymidine kinase (TK), selectively phosphorylates acyclovir to acyclovir monophosphate. This initial phosphorylation step is critical for the drug's specificity, as uninfected host cells exhibit minimal phosphorylation of acyclovir.

-

Conversion to Triphosphate: Host cell kinases further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate leads to obligate chain termination. This is because acyclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA replication.

The following diagram illustrates the activation pathway of this compound.

Caption: Intracellular activation pathway of this compound.

Antiviral Spectrum of Activity

Direct quantitative antiviral activity data (e.g., EC50 or IC50 values) for this compound is not extensively available in public literature. The in vitro antiviral potency of amino acid esters of acyclovir has been reported to be less than that of the parent compound, which is expected as the prodrug requires conversion to the active form. However, some studies have indicated that certain amino acid prodrugs of acyclovir exhibit excellent antiviral activity against HSV-1, HSV-2, and VZV.

Given that the therapeutic effect is mediated by acyclovir, the antiviral spectrum and potency are best represented by the data for acyclovir. The following table summarizes the in vitro susceptibility of various herpesviruses to acyclovir.

| Virus Family | Virus Species | Representative Strains | Cell Type | EC50 / IC50 (µM) | Reference(s) |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | KOS, MacIntyre, F | Vero, MRC-5 | 0.02 - 1.3 | [1][2] |

| Herpes Simplex Virus Type 2 (HSV-2) | G, MS | Vero, MRC-5 | 0.03 - 2.2 | [1][2] | |

| Varicella-Zoster Virus (VZV) | Ellen, Oka | HEL, MRC-5 | 0.8 - 4.0 | [1] | |

| Epstein-Barr Virus (EBV) | B95-8 | P3HR-1 | 1.0 - 10.0 | [1] | |

| Human Cytomegalovirus (CMV) | AD169, Towne | HFF | 20 - >200 | [1] |

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the viral strain, cell line used, and the specific assay conditions.

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves cell-based assays that measure the inhibition of viral replication. The following are detailed methodologies for two standard assays.

Plaque Reduction Assay

This assay is considered the gold standard for determining the in vitro efficacy of an antiviral compound.

Objective: To determine the concentration of the antiviral agent that reduces the number of virus-induced plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound (or other test compound)

-

Overlay medium (e.g., growth medium with 1% methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: Remove the viral inoculum and wash the monolayers with phosphate-buffered saline (PBS). Add the overlay medium containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for a plaque reduction assay.

Caption: Workflow of a typical plaque reduction assay.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral agent.

Objective: To determine the concentration of the antiviral agent that reduces the yield of infectious virus by a specified amount (e.g., 90% or 99%).

Materials:

-

Same as for the Plaque Reduction Assay.

Procedure:

-

Cell Seeding and Infection: Prepare confluent monolayers of host cells in multi-well plates and infect them with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.

-

Treatment: After viral adsorption, remove the inoculum and add growth medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours for HSV).

-

Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to freeze-thaw cycles to release intracellular virions.

-

Virus Titer Determination: Determine the titer of the harvested virus from each concentration of the test compound using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. The concentration that reduces the viral yield by 90% (or another predetermined value) is determined.

Conclusion

This compound is a promising prodrug of acyclovir designed to enhance its oral bioavailability. Its antiviral spectrum is identical to that of acyclovir, with primary activity against HSV-1, HSV-2, and VZV. While quantitative in vitro data for this compound itself is limited, the extensive data available for acyclovir provides a reliable surrogate for its expected antiviral efficacy following in vivo conversion. Standard virological assays, such as the plaque reduction and viral yield reduction assays, are essential tools for the continued evaluation of this and other novel antiviral prodrugs. Further studies directly comparing the in vitro and in vivo efficacy of this compound with acyclovir and other prodrugs will be valuable in fully elucidating its therapeutic potential.

References

- 1. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular pharmacokinetics of acyclovir amino acid ester prodrugs in the anterior chamber: evaluation of their utility in treating ocular HSV infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Acyclovir Alaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, has long been hampered by its low oral bioavailability. This limitation spurred the development of prodrugs designed to enhance its pharmacokinetic profile. This technical guide provides an in-depth examination of Acyclovir alaninate, an L-alanine ester prodrug of Acyclovir. We delve into its discovery, synthesis, mechanism of action, and preclinical pharmacokinetic evaluation. Detailed experimental protocols for key assays are provided, and quantitative data are presented in a clear, tabular format for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of this important Acyclovir derivative.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir, a synthetic guanosine analog, is a potent and selective inhibitor of herpesvirus DNA replication.[1] Its clinical utility, particularly for oral administration, is constrained by its poor water solubility and limited intestinal permeability, resulting in a low oral bioavailability of 15-30%.[2] To overcome this, the prodrug strategy has been successfully employed, most notably with Valacyclovir, the L-valyl ester of Acyclovir, which demonstrates a 3- to 5-fold increase in oral bioavailability.[3]

This compound (AACV) emerges from this same line of research, representing the L-alanine ester of Acyclovir.[1] The core concept is to transiently modify the Acyclovir molecule to leverage carrier-mediated transport mechanisms in the intestine, thereby increasing its absorption, before being hydrolyzed in the body to release the active parent drug.[4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of Acyclovir with L-alanine. Two prominent methods have been described in the literature:

Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) Mediated Coupling

This widely adopted method involves the activation of the carboxyl group of a protected L-alanine derivative for esterification with the primary hydroxyl group of Acyclovir.[1]

Stepwise Protocol: [1]

-

Amino Acid Protection: The amino group of L-alanine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.

-

Activation: The protected Boc-L-alanine is reacted with dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dimethylformamide (DMF). This reaction forms a symmetric anhydride, which is a highly reactive intermediate.

-

Esterification: The activated Boc-L-alanine anhydride is then coupled with Acyclovir in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst to facilitate the ester bond formation.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to achieve high purity.

Phosphoramidate ProTide Methodology

The ProTide (Pro-nucleotide) technology offers an alternative approach to deliver Acyclovir monophosphate intracellularly, bypassing the reliance on viral thymidine kinase for the initial phosphorylation step.[1] While this method generates a phosphoramidate derivative rather than a simple ester, it is a key strategy in the development of Acyclovir prodrugs.

Two-Step Procedure: [1]

-

Diastereomeric Intermediate Formation: L-alanine esters (e.g., methyl, ethyl, isopropyl) are reacted with phenyl phosphorodichloridate in the presence of triethylamine at a low temperature (-10°C). This reaction yields phosphorochloridate intermediates.

-

Coupling with Acyclovir: These intermediates are then coupled with Acyclovir under anhydrous conditions to produce diastereomeric phosphoramidate ProTides. The diastereomers can be separated by chiral column chromatography.

Mechanism of Action and Bioactivation

The antiviral activity of this compound is dependent on its conversion to the active form, Acyclovir triphosphate.

Bioactivation Pathway

The bioactivation of this compound follows a sequential process:

Caption: Bioactivation pathway of this compound.

-

Absorption: Following oral administration, this compound is absorbed from the intestinal lumen into the enterocytes, likely via amino acid transporters.[4]

-

Hydrolysis: It undergoes rapid hydrolysis by esterases in the intestine and/or liver to release Acyclovir and L-alanine.[4]

-

Phosphorylation: Acyclovir is then taken up by herpesvirus-infected cells where it is selectively converted to Acyclovir monophosphate by viral thymidine kinase.[1]

-

Further Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form.[1]

-

Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1]

Preclinical Pharmacokinetics

The primary goal for developing this compound was to improve upon the pharmacokinetic profile of the parent drug. Preclinical studies in rats have provided valuable quantitative data to this effect.

Oral Bioavailability in Rats

A key study evaluated the systemic absorption of various amino acid prodrugs of Acyclovir in Sprague-Dawley rats following oral administration.[4] The results demonstrated a significant improvement in bioavailability for the prodrugs compared to Acyclovir alone.

Table 1: Pharmacokinetic Parameters of Acyclovir and its Prodrugs in Rats Following Oral Administration (20.0 mg/kg equivalent dose) [4]

| Compound | Cmax (µM) | AUC (µM*min) | Relative Bioavailability (vs. Acyclovir) |

| Acyclovir (ACV) | 2.3 ± 0.3 | 21.2 ± 5.2 | 1.0 |

| This compound (AACV) | 12.1 ± 1.8 | ~42.4 | ~2.0 |

| Acyclovir serinate (SACV) | 39 ± 22 | ~106 | ~5.0 |

| Acyclovir valinate (VACV) | 22 ± 0.3 | ~106 | ~5.0 |

AUC for AACV, SACV, and VACV calculated based on the reported fold increase relative to ACV.

In Vitro Stability and Metabolism

The stability of this compound in various biological matrices is crucial for its efficacy as a prodrug. It must be stable enough to be absorbed intact but labile enough to be converted to Acyclovir.

Table 2: In Vitro Half-life of Acyclovir Prodrugs in Different Biological Media [4]

| Compound | Caco-2 Homogenate (min) | Intestinal Homogenate (min) | Liver Homogenate (min) | Plasma (hrs) |

| This compound (AACV) | 1.15 | < 1 | < 1 | 1.6 |

| Acyclovir serinate (SACV) | 6.1 | 4.3 | 2.5 | 226 ± 67 |

| Acyclovir valinate (VACV) | 1.6 | 1.2 | 1.1 | 195 ± 57 |

These data indicate that this compound is rapidly hydrolyzed in intestinal and liver homogenates, which is consistent with its role as a prodrug that is quickly converted to the active Acyclovir upon absorption.[4] Its shorter half-life in plasma compared to SACV and VACV suggests a faster systemic conversion.[4]

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacokinetic and metabolic properties of this compound.

In Vivo Oral Absorption Studies in Rats

This protocol is designed to determine the pharmacokinetic profile of a drug after oral administration.

Caption: Workflow for in vivo oral absorption studies.

Protocol: [4]

-

Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are used. Animals are fasted overnight with free access to water.

-

Drug Administration: A freshly prepared solution of this compound in water is administered by oral gavage at a dose equivalent to 20.0 mg/kg of Acyclovir.

-

Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points over a 5-hour period. To maintain fluid balance, an equal volume of heparinized saline is injected after each sample collection.

-

Sample Processing: Plasma is immediately separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of Acyclovir and any intact prodrug in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

In Vitro Enzymatic Hydrolysis Assay

This assay assesses the rate at which the prodrug is converted to the parent drug in the presence of enzymes from various tissues.

Protocol: [4]

-

Tissue Homogenate Preparation: Tissues of interest (e.g., Caco-2 cells, intestinal segments, liver) are homogenized in a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS). The supernatant containing the enzymes is collected after centrifugation.

-

Incubation: The tissue homogenate supernatant is pre-incubated at 37°C. The reaction is initiated by adding a known concentration of this compound (e.g., 1 mM solution).

-

Sampling and Reaction Quenching: Aliquots are withdrawn at various time points over a 24-hour period. The enzymatic reaction in the aliquots is immediately stopped by adding a quenching solution (e.g., a chilled acetonitrile/methanol mixture) to precipitate the proteins.

-

Sample Storage: Samples are stored at -80°C until analysis.

-

Analysis: The concentrations of the remaining this compound and the formed Acyclovir are quantified by LC-MS/MS.

-

Data Analysis: The rate of hydrolysis and the half-life of the prodrug are calculated from the disappearance of the prodrug over time.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal permeability of drugs.

Caption: Workflow for Caco-2 cell permeability assay.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The culture medium is replaced with a transport buffer. A solution of this compound is added to the apical (donor) compartment.

-

Sampling: At predetermined time intervals, samples are taken from the basolateral (receiver) compartment.

-

Analysis: The concentration of the drug that has permeated the cell monolayer is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the monolayer.

Conclusion

References

- 1. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]

- 3. Human pharmacokinetics of acyclovir (an antiviral agent) following rapid intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

Acyclovir Alaninate as a Valacyclovir Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valacyclovir, the L-valyl ester of the antiviral drug acyclovir, is a prodrug designed to enhance the oral bioavailability of acyclovir.[1] During the synthesis and storage of valacyclovir, various impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the final product. One such process-related impurity is acyclovir alaninate, chemically known as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate.[2][3] This impurity is structurally very similar to valacyclovir, with the only difference being the substitution of the valine amino acid with alanine.

This technical guide provides a comprehensive overview of this compound as a valacyclovir impurity, including its chemical profile, formation pathways, analytical detection methodologies, and toxicological considerations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity in valacyclovir active pharmaceutical ingredients (APIs) and finished drug products.

Chemical Profiles

A clear distinction between valacyclovir, its active metabolite acyclovir, and the this compound impurity is crucial for understanding its impact.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| Valacyclovir | [Image of Valacyclovir chemical structure] | C13H20N6O4 | 324.34 | Valtrex, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl L-valinate |

| Acyclovir | [Image of Acyclovir chemical structure] | C8H11N5O3 | 225.20 | Zovirax, Aciclovir, 9-[(2-hydroxyethoxy)methyl]guanine |

| This compound | [Image of this compound chemical structure] | C11H16N6O4 | 296.28 | Valaciclovir EP Impurity H, Valacyclovir USP Related Compound H, Didesmethyl Valacyclovir[4][5] |

Formation Pathways

This compound is primarily considered a process-related impurity that arises during the synthesis of valacyclovir. The most common synthetic route for valacyclovir involves the esterification of acyclovir with a protected L-valine derivative.

The formation of this compound is attributed to the presence of L-alanine or its derivatives as a contaminant in the L-valine starting material. Due to their structural similarity, L-alanine can compete with L-valine in the esterification reaction with acyclovir, leading to the formation of the corresponding alaninate ester.[3]

References

The Enzymatic Conversion of Acyclovir Alaninate to Acyclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, exhibits poor oral bioavailability. To overcome this limitation, prodrug strategies have been successfully employed, with Acyclovir alaninate being a notable example. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to its active parent drug, Acyclovir. The focus is on the underlying enzymatic kinetics, experimental methodologies for characterization, and the subsequent intracellular activation pathway.

The Enzymatic Hydrolysis of this compound

This compound is an L-alanyl ester prodrug of Acyclovir. Its enhanced absorption is attributed to its recognition by amino acid transporters in the intestine. Following absorption, the prodrug undergoes rapid and efficient hydrolysis by ubiquitous esterases to release Acyclovir and the naturally occurring amino acid, L-alanine.

Key Enzymes in the Conversion

The primary enzymes responsible for the hydrolysis of the ester bond in this compound are carboxypeptidases and other non-specific esterases present in the gut lumen, intestinal wall, liver, and plasma. One well-characterized enzyme capable of this conversion is Carboxypeptidase Y (CPY) .

Quantitative Analysis of Enzymatic Conversion

The efficiency of the enzymatic conversion can be quantified through kinetic studies and stability assessments in various biological media.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Carboxypeptidase Y [1]

| Parameter | Value | Conditions |

| Michaelis-Menten Constant (Km) | 0.8 mM | pH 7.4 |

| Maximum Velocity (Vmax) | 4.2 µmol/min/mg | pH 7.4 |

Table 2: In Vitro Enzymatic Stability of Acyclovir Amino Acid Ester Prodrugs [2]

| Prodrug | Biological Matrix | Half-life (t1/2) |

| This compound (AACV) | Caco-2 Homogenate | 1.15 hours |

| Rat Plasma | Rapid Hydrolysis | |

| Rat Intestinal Homogenate | 6 minutes | |

| Rat Liver Homogenate | Rapid Hydrolysis | |

| Acyclovir valinate (Valacyclovir, VACV) | Caco-2 Homogenate | 1.6 hours |

| Rat Plasma | 226 ± 67 hours | |

| Rat Intestinal Homogenate | 36 minutes | |

| Rat Liver Homogenate | Rapid Hydrolysis | |

| Acyclovir serinate (SACV) | Caco-2 Homogenate | 6.1 hours |

| Rat Plasma | 195 ± 57 hours | |

| Rat Intestinal Homogenate | 2.1 hours | |

| Rat Liver Homogenate | Rapid Hydrolysis | |

| Acyclovir isoleucinate (IACV) | Caco-2 Homogenate | 6.9 hours |

| Rat Intestinal Homogenate | 1.3 hours | |

| Acyclovir γ-glutamate (EACV) | Caco-2 Homogenate | Moderate Hydrolysis |

| Rat Intestinal Homogenate | 8.2 hours |

*No intact prodrug was detected after 1 minute of incubation.[2]

Table 3: Pharmacokinetic Parameters of Acyclovir and its Amino Acid Prodrugs in Rats Following Oral Administration [2]

| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (min) | AUC0-t (µM*min) |

| Acyclovir (ACV) | 20 | 2.5 ± 0.9 | 15 | 165 ± 55 |

| This compound (AACV) | 20 | 20 ± 10 | 15 | 870 ± 350 |

| Acyclovir valinate (VACV) | 20 | 18 ± 5 | 30 | 1500 ± 400 |

| Acyclovir serinate (SACV) | 20 | 39 ± 22 | 30 | 1600 ± 500 |

Experimental Protocols

Purification of Valacyclovirase (this compound Esterase)

This protocol is adapted from the purification of human valacyclovirase and can be modified for other relevant esterases.[3]

-

Cell Lysis: Suspend cell pellets expressing the esterase in 20 mM sodium phosphate buffer (pH 7.0) and disrupt by sonication. Centrifuge at 25,000 x g for 20 minutes to pellet cell debris.

-

Cation Exchange Chromatography: Load the supernatant onto a strong cation exchange column. Wash the column with the same buffer until the absorbance at 280 nm returns to baseline. Elute the enzyme with an isocratic flow of 90 mM NaCl in the same buffer.

-

Hydrophobic Interaction Chromatography: Add ammonium sulfate to the pooled active fractions to a final concentration of 25%. Load the sample onto a hydrophobic interaction column and elute with a decreasing linear gradient of ammonium sulfate.

-

Dialysis and Concentration: Collect fractions containing the purified enzyme, dialyze against 10 mM HEPES (pH 7.4), and concentrate to approximately 10 mg/mL.

Enzymatic Assay for this compound Conversion

This assay quantifies the rate of Acyclovir formation from this compound.[3]

-

Reaction Mixture Preparation: Prepare a 300 µL reaction mixture containing 50 mM HEPES buffer (pH 7.4) and a specified concentration of this compound (e.g., 4 mM).

-

Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 3 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a known amount of the purified enzyme.

-

Quenching: After a specific time interval, quench the reaction by adding an equal volume of 10% (w/v) ice-cold trichloroacetic acid.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated protein. Collect the supernatant for HPLC analysis.

-

Control: Run a parallel reaction without the enzyme to account for non-enzymatic hydrolysis.

HPLC Analysis of Acyclovir

This method is for the quantification of Acyclovir in the reaction mixture.

-

Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the UV absorbance at 254 nm.

-

Quantification: Determine the concentration of Acyclovir by comparing the peak area to a standard curve of known Acyclovir concentrations.

Visualizing the Process

Acyclovir Activation Pathway

The following diagram illustrates the complete activation pathway of Acyclovir, starting from its prodrug form, this compound.

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for determining the kinetic parameters of the enzymatic conversion of this compound to Acyclovir.

Caption: Workflow for kinetic analysis of enzymatic conversion.

Conclusion

The enzymatic conversion of this compound to Acyclovir is a critical step in the activation of this important antiviral prodrug. Understanding the kinetics and the enzymes involved is paramount for the development and optimization of such therapeutic agents. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to characterize and evaluate the performance of Acyclovir prodrugs. The strategic use of prodrugs like this compound continues to be a valuable approach to enhance the therapeutic efficacy of potent but poorly bioavailable drugs.

References

- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]

- 2. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation of Acyclovir Alaninate Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic activation of acyclovir alaninate, a prodrug of the antiviral agent acyclovir. The focus is on the critical phosphorylation cascade that converts acyclovir into its active triphosphate form, the primary mechanism of its therapeutic action against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This document details the enzymatic pathways, presents quantitative data on metabolite formation, and provides detailed experimental protocols for the study of these processes.

Introduction

Acyclovir, a synthetic acyclic guanosine analog, is a cornerstone of anti-herpetic therapy. Its efficacy is dependent on its selective conversion to acyclovir triphosphate (ACV-TP) within virus-infected cells.[1] this compound, an amino acid ester prodrug, was developed to enhance the oral bioavailability of acyclovir. Following administration, it is rapidly hydrolyzed by cellular esterases to yield acyclovir and the natural amino acid L-alanine. The subsequent intracellular phosphorylation of acyclovir is a three-step process initiated by a viral-specific enzyme, which accounts for the drug's high selectivity and low toxicity to uninfected host cells.[1] Understanding the kinetics and regulation of this phosphorylation pathway is crucial for optimizing antiviral therapies and overcoming mechanisms of drug resistance.

The Metabolic Activation Pathway

The intracellular activation of acyclovir involves a sequential phosphorylation cascade, as depicted in the signaling pathway below.

Caption: Metabolic activation of this compound to acyclovir triphosphate.

The key steps in this pathway are:

-

Hydrolysis: this compound is hydrolyzed by ubiquitous cellular esterases to liberate acyclovir.

-

Monophosphorylation: In virus-infected cells, acyclovir is selectively phosphorylated to acyclovir monophosphate (ACV-MP) by a virus-encoded thymidine kinase (TK). This is the rate-limiting step and the basis for acyclovir's selectivity, as cellular TK has a very low affinity for acyclovir.

-

Diphosphorylation: ACV-MP is further phosphorylated to acyclovir diphosphate (ACV-DP) by cellular guanylate kinase.

-

Triphosphorylation: The final phosphorylation to the active acyclovir triphosphate (ACV-TP) is catalyzed by a variety of cellular enzymes, including phosphoglycerate kinase, pyruvate kinase, and nucleoside diphosphate kinase.[2]

-

Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1]

Quantitative Analysis of Acyclovir Metabolites

The intracellular concentrations of acyclovir and its phosphorylated metabolites are critical determinants of its antiviral efficacy. These levels can vary significantly depending on the cell type, the specific virus, and the external drug concentration.

Intracellular Concentrations of Acyclovir Triphosphate

The table below summarizes the reported intracellular concentrations of the active metabolite, ACV-TP, in different cell lines infected with HSV-1.

| Cell Line | Virus | External Acyclovir Concentration (µM) | Intracellular ACV-TP Concentration (pmol/10^6 cells) | Reference |

| Vero | HSV-1 | 10 | 18.2 | [3] |

| MRC-5 | HSV-1 | 10 | 13.5 | [3] |

| Human Embryonic Lung (HL) | HSV-1 | 10 | 20-50 times higher than in GMK cells | [4] |

| African Green Monkey Kidney (GMK) | HSV-1 | 10 | Lower than in HL cells | [4] |

Enzyme Kinetics of Acyclovir Phosphorylation

The efficiency of each phosphorylation step is governed by the kinetic parameters of the respective enzymes. The initial phosphorylation by viral TK is the most critical for selectivity.

| Enzyme | Virus | Substrate | Km (µM) | Vmax (relative) | Reference |

| Thymidine Kinase | HSV-1 | Acyclovir | 300-700 | 1.0 | [5] |

| Thymidine Kinase | HSV-2 | Acyclovir | ~30 | 1.0 | [5] |

| Thymidine Kinase | Varicella-Zoster Virus | Acyclovir | Higher than HSV-1 TK | Lower than HSV-1 TK | [6] |

| Guanylate Kinase | Cellular | ACV-MP | 6.8 | - | [7] |

| Phosphoglycerate Kinase | Cellular | ACV-DP | 890 | 1.0 | [2] |

| Pyruvate Kinase | Cellular | ACV-DP | 1100 | 0.28 | [2] |

| Nucleoside Diphosphate Kinase | Cellular | ACV-DP | 1900 | 0.12 | [2] |

Note: Km and Vmax values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular phosphorylation of acyclovir.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the intracellular metabolism of acyclovir.

Caption: Workflow for studying intracellular acyclovir phosphorylation.

Cell Culture and Virus Infection

-

Cell Culture:

-

Maintain Vero (African green monkey kidney) cells or MRC-5 (human lung fibroblast) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into 6-well plates or T-25 flasks and grow to 80-90% confluency.

-

-

Virus Infection:

-

Prepare a stock of HSV-1 or HSV-2 by infecting confluent monolayers of Vero cells.

-

Harvest the virus when cytopathic effects (CPE) are widespread and determine the viral titer using a plaque assay.

-

For metabolic studies, infect cell monolayers at a multiplicity of infection (MOI) of 5-10 PFU/cell.

-

Allow the virus to adsorb for 1-2 hours at 37°C, then remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing the desired concentration of acyclovir or this compound.

-

Intracellular Metabolite Extraction

-

Cell Harvesting and Lysis:

-

At the desired time points post-infection, remove the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.5 M perchloric acid to each well or flask to lyse the cells and precipitate macromolecules.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Neutralization and Clarification:

-

Keep the lysate on ice for 30 minutes.

-

Neutralize the extract by adding an appropriate volume of 2 M KOH.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate and cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

HPLC Quantification of Acyclovir and its Phosphorylated Metabolites

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: 0.1 M potassium phosphate buffer, pH 6.0, with 20% methanol.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Analysis:

-

Inject a known volume (e.g., 20 µL) of the neutralized cell extract onto the HPLC system.

-

Identify and quantify acyclovir, ACV-MP, ACV-DP, and ACV-TP by comparing their retention times and peak areas to those of known standards.

-

Normalize the metabolite concentrations to the cell number or total protein content of the sample.

-

Viral Thymidine Kinase Activity Assay

-

Enzyme Preparation:

-

Infect cells with HSV and harvest them 18-24 hours post-infection.

-

Prepare a cell-free extract by sonication or freeze-thawing, followed by centrifugation to remove cellular debris.

-

-

Assay Reaction:

-

The reaction mixture (100 µL) should contain:

-

50 mM Tris-HCl, pH 7.5

-

5 mM ATP

-

5 mM MgCl2

-

Various concentrations of acyclovir

-

[γ-32P]ATP (as a tracer)

-

Cell-free extract containing viral TK.

-

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Quantification of ACV-MP:

-

Stop the reaction by adding an equal volume of cold ethanol.

-

Spot an aliquot of the reaction mixture onto DEAE-cellulose paper discs.

-

Wash the discs extensively with ethanol to remove unreacted [γ-32P]ATP.

-

Quantify the amount of 32P-labeled ACV-MP retained on the discs using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Conclusion

The intracellular phosphorylation of acyclovir is a highly specific and efficient process in herpesvirus-infected cells, leading to the production of the active antiviral agent, acyclovir triphosphate. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data on metabolite formation and enzyme kinetics, and comprehensive experimental protocols for the investigation of this crucial aspect of acyclovir's mechanism of action. A thorough understanding of these processes is essential for the development of new antiviral strategies and for addressing the challenges of drug resistance.

References

- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular metabolism and enzymatic phosphorylation of 9-(1,3-dihydroxy-2-propoxymethyl)guanine and acyclovir in herpes simplex virus-infected and uninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of acyclovir and bucyclovir on nucleotide pools in cells infected with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Whitepaper: Theoretical Modeling of Acyclovir Alaninate Binding to Viral DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acyclovir is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy relies on its conversion to Acyclovir triphosphate (ACV-TP), which selectively inhibits viral DNA polymerase. Acyclovir alaninate is a prodrug designed to improve the bioavailability of Acyclovir. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model the binding of the active Acyclovir metabolite to its target, the viral DNA polymerase. We detail the molecular mechanism, present quantitative data on binding affinities, and provide representative protocols for molecular docking and molecular dynamics simulations.

Introduction and Mechanism of Action

This compound is an L-alanyl ester prodrug of Acyclovir, a guanosine analog. This modification enhances its oral bioavailability. Following administration, esterases in the intestinal wall and liver hydrolyze this compound to release Acyclovir and the natural amino acid, L-alanine.

The therapeutic activity of Acyclovir is dependent on a multi-step intracellular activation process, which ensures its selectivity for virus-infected cells. The active form, Acyclovir triphosphate (ACV-TP), is the molecule that directly interacts with and inhibits the viral DNA polymerase.[1]

The activation pathway is as follows:

-

Monophosphorylation: Acyclovir is selectively phosphorylated by a virus-encoded thymidine kinase (TK) to Acyclovir monophosphate (ACV-MP). This initial step is critical for selectivity, as viral TK is much more efficient at phosphorylating Acyclovir than host cell kinases.[1]

-

Diphosphorylation: Host cell guanylate kinase converts ACV-MP to Acyclovir diphosphate (ACV-DP).[1]

-

Triphosphorylation: Various cellular kinases catalyze the final phosphorylation step to yield the active Acyclovir triphosphate (ACV-TP).[1]

ACV-TP then inhibits viral DNA replication through a dual mechanism:

-

Competitive Inhibition: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase.[2]

-

Chain Termination: Once incorporated into the growing viral DNA strand, it acts as an obligate chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3]

-

Suicide Inactivation: The polymerase, bound to the ACV-terminated DNA template, can form a stable, "dead-end" complex, effectively inactivating the enzyme.[3][4]

This whitepaper focuses on the theoretical modeling of the interaction between the active form, ACV-TP, and the viral DNA polymerase.

Visualizing the Activation and Inhibition Pathways

The logical flow from the prodrug to the inactivation of the viral enzyme can be visualized.

Quantitative Data: Binding Affinity and Inhibition

The selectivity and potency of ACV-TP are quantified by its inhibition constant (Kᵢ) and dissociation constant (Kd) against viral versus host DNA polymerases. A lower Kᵢ value indicates stronger inhibition.

| Target Enzyme | Ligand | Parameter | Value (µM) | Reference |

| Viral Polymerases | ||||

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | ACV-TP | Kᵢ | 0.03 | [2] |

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | ACV-TP | Kd | 0.0036 - 0.0059 | [4] |

| Epstein-Barr Virus (EBV) DNA Polymerase | ACV-TP | Kᵢ | 9.8 | [2] |

| Host Polymerases | ||||

| Human DNA Polymerase α | ACV-TP | Kᵢ | 0.15 | [2] |

| Human DNA Polymerase β | ACV-TP | Kᵢ | 11.9 | [2] |

Table 1: Comparison of Inhibition and Dissociation Constants for Acyclovir Triphosphate (ACV-TP).

The data clearly demonstrates the high selectivity of ACV-TP for HSV-1 DNA polymerase compared to both another viral polymerase (EBV) and host cellular polymerases. The inhibition is approximately 5-fold stronger for HSV-1 polymerase than for the primary human replicative polymerase, DNA Polymerase α, and over 300 times stronger than for EBV polymerase.

Theoretical Modeling: Methodologies

Computational modeling provides atomic-level insights into the binding mode and dynamics of ACV-TP within the polymerase active site. The primary methods employed are molecular docking and molecular dynamics (MD) simulations. A recent cryo-EM structure of the HSV-1 polymerase holoenzyme bound to DNA and ACV-TP (PDB ID: 8V1T) serves as an excellent starting point for these studies.[5]

Representative Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor. The following is a representative workflow using AutoDock Vina.

Detailed Steps:

-

Receptor Preparation:

-

Input: The crystal structure of HSV-1 DNA polymerase (e.g., PDB ID: 8V1T) is obtained from the Protein Data Bank.

-

Processing: All non-essential molecules, such as water, ions, and co-solvents, are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. The processed structure is saved in PDBQT format.

-

-

Ligand Preparation:

-

Input: A 3D structure of Acyclovir triphosphate (ACV-TP) is obtained from a database (e.g., PubChem) or built using molecular modeling software.

-

Processing: Gasteiger charges are computed, non-polar hydrogens are merged, and the rotatable bonds within the ligand are defined. The final structure is saved in PDBQT format.

-

-

Grid Box Definition:

-

A grid box is defined to encompass the active site of the DNA polymerase. The center of the grid is typically set to the geometric center of the co-crystallized ligand or the known binding site of the natural substrate (dGTP).

-

Dimensions are chosen to be large enough to allow for translational and rotational freedom of the ligand (e.g., 60 x 60 x 60 Å with a 0.375 Å spacing).

-

-

Docking Execution:

-

AutoDock Vina is executed using a configuration file that specifies the receptor, ligand, and grid box parameters.

-

The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32. Vina performs a stochastic global search of the ligand's conformational space.

-

-

Analysis of Results:

-

Vina outputs a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

-

The lowest energy pose is typically considered the most likely binding mode.

-